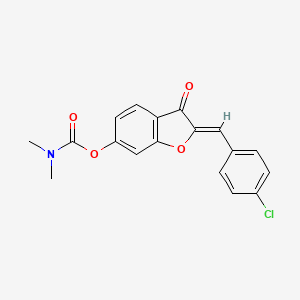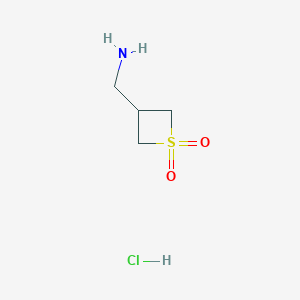![molecular formula C20H20N2O3 B2958233 6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 922914-50-9](/img/structure/B2958233.png)
6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one, also known as DMMDA-2, is a psychoactive drug that belongs to the phenethylamine and pyridazinone chemical classes. It is a potent hallucinogen that has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
Oxidase Activity and Antimicrobial Potential
The dimethoxyphenyl moiety, as in the case of 2,6-Dimethoxyphenol, has been investigated for its oxidase activity in various microbial blue multicopper proteins. These proteins, found in a range of microorganisms, exhibit oxidase activity that can be spectrophotometrically monitored through the oxidation of dimethoxyphenol. This activity suggests potential applications in understanding the multifunctionality of these proteins in microbial organisms (Solano et al., 2001).
Synthetic Chemistry and Drug Discovery
Research in synthetic chemistry has led to the development of novel pyridine and fused pyridine derivatives, starting from compounds structurally related to 6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one. These derivatives have shown promise in antimicrobial and antioxidant activities, hinting at potential therapeutic applications. Molecular docking screenings towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies, indicating their usefulness in drug discovery processes (Flefel et al., 2018).
Pharmacological Activities
A series of pyridazin-3-one derivatives were synthesized and evaluated for their pharmacological properties, including PDE4 inhibitory activities. Such studies are crucial for understanding the compound's mechanism of action and for the development of potential therapeutic agents targeting specific phosphodiesterase (PDE) enzymes. The research demonstrates the importance of structural modifications in enhancing pharmacological activity and selectivity (Van der Mey et al., 2001).
Herbicide Development
Research into pyridazinone herbicides has shown that derivatives of pyridazinone, like 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon), inhibit the Hill reaction and photosynthesis in plants. These findings provide a basis for the development of herbicides with specific modes of action, which could lead to more effective and targeted agricultural chemicals (Hilton et al., 1969).
Tautomeric Studies
The stability and tautomeric transformations of pyridazinone derivatives have been explored through exhaustive methylation studies. These investigations are fundamental for understanding the chemical behavior of pyridazinone compounds, which is essential for their application in medicinal chemistry and drug design (Katrusiak & Katrusiak, 2004).
Propriétés
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-4-6-15(7-5-14)13-22-20(23)11-9-18(21-22)17-12-16(24-2)8-10-19(17)25-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMAZXTXUDGNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2958151.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)
![7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2958154.png)
![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)
![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)
![2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2958167.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2958168.png)

![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)